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Compound of Interest

Compound Name: 6-Hydroxy-TSU-68

Cat. No.: B15591463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TSU-68 (Orantinib, SU6668), a multi-targeted

tyrosine kinase inhibitor, with other prominent inhibitors of the Platelet-Derived Growth Factor

Receptor (PDGFR). The information presented is supported by experimental data to assist

researchers in making informed decisions for their discovery and development programs.

Note on 6-Hydroxy-TSU-68: While 6-Hydroxy-TSU-68 is a known metabolite of TSU-68,

publicly available data on its specific inhibitory activity (IC50 or Ki values) against PDGFR is

limited. Therefore, this guide will focus on the parent compound, TSU-68, for which robust

experimental data is available.

Data Presentation: Quantitative Comparison of
PDGFR Inhibitors
The following table summarizes the in vitro potency of TSU-68 and other selected tyrosine

kinase inhibitors against PDGFRβ.
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Inhibitor Target(s) IC50 / Ki (PDGFRβ)
Other Key Targets
(IC50/Ki)

TSU-68 (Orantinib,

SU6668)

PDGFRβ, VEGFR2,

FGFR1
8 nM (Ki)[1][2][3]

VEGFR2 (Flk-1): 2.1

µM (Ki), FGFR1: 1.2

µM (Ki)[2][3]

Imatinib PDGFR, c-Kit, Abl 100 nM (IC50)
c-Kit: 100 nM (IC50),

v-Abl: 600 nM (IC50)

Sorafenib
PDGFRβ, VEGFR2/3,

Raf-1, B-Raf
57 nM (IC50)

Raf-1: 6 nM (IC50), B-

Raf: 22 nM (IC50),

VEGFR2: 90 nM

(IC50)

Sunitinib
PDGFR, VEGFR, c-

Kit, FLT3, RET
2 nM (IC50)

VEGFR1: 1 nM

(IC50), c-Kit: 1 nM

(IC50)

Axitinib
VEGFR1/2/3, PDGFR,

c-Kit
1.6 nM (IC50)

VEGFR1: 0.1 nM

(IC50), VEGFR2: 0.2

nM (IC50), VEGFR3:

0.1-0.3 nM (IC50)

Pazopanib
VEGFR1/2/3,

PDGFRα/β, c-Kit

84 nM (PDGFRβ

IC50)

VEGFR1: 10 nM

(IC50), VEGFR2: 30

nM (IC50), VEGFR3:

47 nM (IC50)

Experimental Protocols
In Vitro PDGFRβ Tyrosine Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a

compound against PDGFRβ.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound on

the phosphorylation activity of recombinant human PDGFRβ kinase.

Materials:
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Recombinant human PDGFRβ kinase domain

Poly(Glu, Tyr) 4:1 as a generic substrate

Adenosine triphosphate (ATP), [γ-33P]ATP

Test compounds (e.g., TSU-68) dissolved in Dimethyl Sulfoxide (DMSO)

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM

DTT, 0.03% Triton X-100)

96-well filter plates

Phosphoric acid (0.5%)

Scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical

starting concentration range is 10 mM to 0.1 nM.

Reaction Setup: In a 96-well plate, add the following components in order:

Kinase reaction buffer.

Test compound dilution (final DMSO concentration should be ≤1%).

Recombinant PDGFRβ enzyme.

Poly(Glu, Tyr) substrate.

Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to

each well. The final ATP concentration should be close to its Km for PDGFRβ to ensure

competitive inhibition can be accurately measured.

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 40-60

minutes).[4][5]
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Termination of Reaction: Stop the reaction by adding 0.5% phosphoric acid to each well.[4]

Washing: Transfer the reaction mixture to a filter plate and wash multiple times with

phosphoric acid to remove unincorporated [γ-33P]ATP.[4]

Detection: Dry the filter plate and measure the incorporated radioactivity in each well using a

scintillation counter.

Data Analysis:

Subtract the background counts (no enzyme control) from all wells.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control (DMSO).

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization
Caption: PDGFR Signaling Pathways.
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Caption: In Vitro Kinase Inhibition Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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